

# Environmental Fate of 2,4,5-Trimethylaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2,4,5-Trimethylaniline

Cat. No.: B089559

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## Executive Summary

**2,4,5-Trimethylaniline**, a chemical intermediate primarily used in dye synthesis, presents a subject of environmental interest due to its potential for persistence and toxicity. This technical guide provides a comprehensive overview of the current scientific understanding of its environmental fate, including its persistence, bioaccumulation, and mobility in various environmental compartments. While experimentally determined quantitative data for some key environmental fate parameters of **2,4,5-trimethylaniline** are limited in publicly available literature, this document synthesizes available estimated data, information on analogous compounds, and standardized experimental protocols to offer a thorough assessment for research and development purposes.

## Physicochemical Properties and Environmental Distribution

The environmental distribution of **2,4,5-trimethylaniline** is governed by its physicochemical properties. It is a solid at room temperature with low water solubility and a moderate octanol-water partition coefficient (Log Kow), suggesting a potential for partitioning into organic matter. [1] Its vapor pressure and Henry's Law constant indicate that volatilization from water surfaces can be an important fate process, although this may be lessened by its tendency to adsorb to humic substances.[1]

Table 1: Physicochemical Properties of **2,4,5-Trimethylaniline**

Property	Value	Reference
Molecular Formula	C9H13N	[1]
Molecular Weight	135.21 g/mol	[1]
Melting Point	68 °C	[2]
Boiling Point	234 °C	[3]
Water Solubility	< 0.1 mg/mL at 23°C	[4]
Vapor Pressure	9.0 x 10 <sup>-3</sup> mm Hg at 25°C	[1]
Henry's Law Constant	2.48 x 10 <sup>-6</sup> atm-m <sup>3</sup> /mol at 25°C	[1]
log Kow (Octanol-Water Partition Coefficient)	2.27	[1]
pKa	5.09	[1]

## Environmental Fate Processes

The environmental persistence of **2,4,5-trimethylaniline** is determined by a combination of abiotic and biotic degradation processes.

### Abiotic Degradation

Photodegradation:

In the atmosphere, vapor-phase **2,4,5-trimethylaniline** is expected to be degraded by reaction with photochemically-produced hydroxyl radicals.[1] The estimated atmospheric half-life for this reaction is approximately 2 hours.[1]

In aquatic environments, while anilines are known to absorb light in the environmental UV spectrum (>290 nm), specific experimental data on the aquatic photodegradation of **2,4,5-trimethylaniline**, such as its quantum yield, are not readily available.[1] Studies on a

structurally similar compound, 2,4,5-trichloroaniline, have shown that photochemical processes can contribute significantly to its degradation in surface waters.[5][6]

Hydrolysis:

**2,4,5-Trimethylaniline** lacks hydrolyzable functional groups and is therefore not expected to undergo significant hydrolysis in the environment.[1]

## Biotic Degradation

Specific experimental data on the biodegradation rate of **2,4,5-trimethylaniline** in soil and water are limited. However, studies on analogous compounds, such as other anilines and methylanilines, provide insights into its potential for microbial degradation. Bacteria of the genera *Pseudomonas* and *Rhodococcus* are known to degrade aromatic amines.[7][8] The biodegradation of 2,4-dimethylaniline by a *Pseudomonas* species has been shown to proceed via oxidative deamination to form a catechol intermediate.[7] This intermediate is then subject to ring cleavage, a common mechanism in the microbial degradation of aromatic compounds.

Based on the degradation of similar compounds, a hypothetical biodegradation pathway for **2,4,5-trimethylaniline** is proposed. This pathway likely involves initial oxidation of the aromatic ring to form a catechol derivative, followed by either ortho- or meta-cleavage of the ring, leading to the formation of smaller organic acids that can be further mineralized.

Table 2: Summary of Environmental Fate Data for **2,4,5-Trimethylaniline**

Environmental Fate Parameter	Value	Comments	Reference
Persistence			
Atmospheric Half-life (Photodegradation)	~2 hours	Estimated	[1]
Aquatic Biodegradation	Data not available	Expected to be the primary degradation route	
Soil Biodegradation	Data not available	Expected to be the primary degradation route	
Bioaccumulation			
Bioconcentration Factor (BCF)	11	Estimated, suggests low potential	[1]
Mobility			
Soil Organic Carbon-Water Partitioning Coefficient (Koc)	198	Estimated, suggests moderate mobility	[1]

## Experimental Protocols

Standardized testing methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the environmental fate of chemicals. The following sections detail the key experimental protocols relevant to the environmental fate assessment of **2,4,5-trimethylaniline**.

### Biodegradation: OECD 301 Ready Biodegradability

The OECD 301 guidelines encompass a series of screening tests to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[9][10][11]

**Principle:** A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO<sub>2</sub>) evolution, or oxygen (O<sub>2</sub>) consumption.

**Methodology:**

- **Test System:** A variety of methods are available, including DOC Die-Away (OECD 301A), CO<sub>2</sub> Evolution (OECD 301B), and Manometric Respirometry (OECD 301F).
- **Inoculum:** Activated sludge from a sewage treatment plant is commonly used.
- **Test Conditions:** The test is typically run for 28 days.
- **Analysis:** The chosen parameter (DOC, CO<sub>2</sub>, or O<sub>2</sub>) is measured at regular intervals.
- **Pass Criteria:** A substance is considered readily biodegradable if it reaches a pass level of 60% of the theoretical maximum for CO<sub>2</sub> evolution or O<sub>2</sub> consumption, or 70% for DOC removal, within a 10-day window during the 28-day test period.<sup>[9]</sup>

## Photodegradation: OECD 316 Phototransformation of Chemicals in Water – Direct Photolysis

This guideline describes a tiered approach to determine the potential for direct photolysis of chemicals in surface water.<sup>[12][13][14]</sup>

**Principle:** The test substance in a buffered aqueous solution is exposed to a light source that simulates natural sunlight. The rate of degradation is measured to determine the photolysis rate constant and half-life.

**Methodology:**

- **Tier 1 (Screening):** A theoretical estimation of the maximum possible direct photolysis rate constant is calculated. If the estimated loss is  $\geq 50\%$  over 30 days, experimental testing is recommended.
- **Tier 2 (Experimental):**

- Light Source: A filtered xenon arc lamp is typically used to simulate the solar spectrum (290-800 nm).
- Test Solution: The test chemical is dissolved in purified, buffered water.
- Incubation: Samples are irradiated at a constant temperature. Dark controls are run in parallel to account for other degradation processes.
- Analysis: The concentration of the test substance is measured over time using a suitable analytical method (e.g., HPLC).
- Data Evaluation: The photolysis rate constant and half-life are calculated. The quantum yield can also be determined.

## Soil Sorption: OECD 106 Adsorption - Desorption Using a Batch Equilibrium Method

This guideline describes a method to determine the adsorption and desorption of a chemical on different soil types.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

**Principle:** A solution of the test substance is equilibrated with a soil sample. The concentration of the test substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.

**Methodology:**

- Test System: The test is conducted in centrifuge tubes or flasks.
- Soils: A range of soil types with varying organic carbon content, clay content, and pH are used.
- Equilibration: Soil and a solution of the test substance (often radiolabeled) are shaken for a predetermined time to reach equilibrium.
- Phase Separation: The solid and liquid phases are separated by centrifugation.
- Analysis: The concentration of the test substance in the aqueous phase is determined.

- Data Evaluation: The adsorption coefficient ( $K_d$ ) and the organic carbon-normalized adsorption coefficient ( $K_{oc}$ ) are calculated. Adsorption isotherms (e.g., Freundlich) can also be determined.

## Mandatory Visualizations

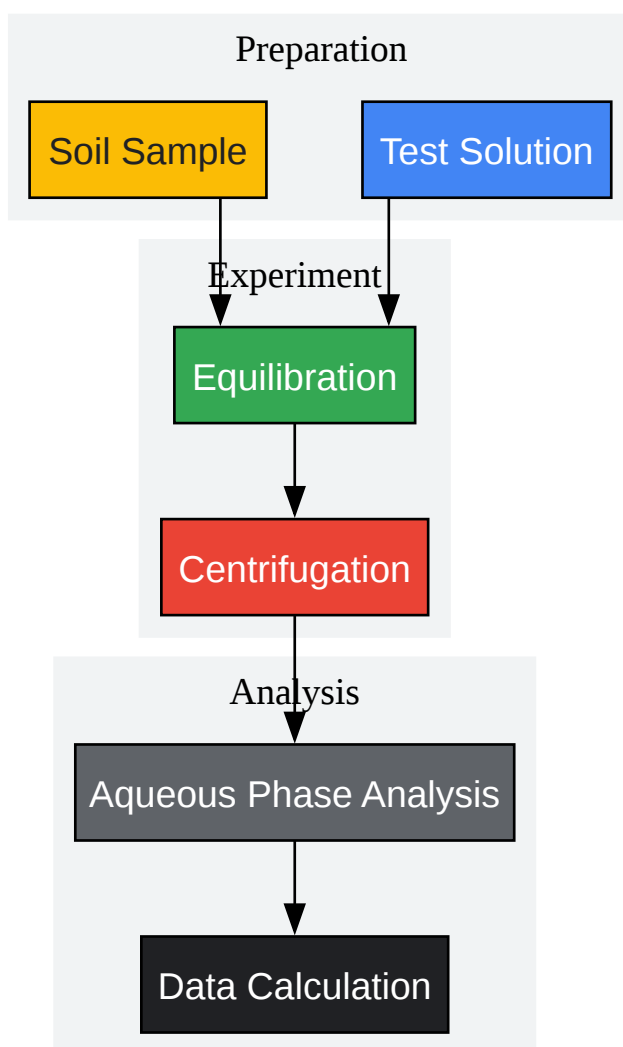
### Hypothetical Biodegradation Pathway of 2,4,5-Trimethylaniline



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Caption: Hypothetical biodegradation pathway of **2,4,5-Trimethylaniline**.

## Experimental Workflow for Soil Sorption (OECD 106)



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Caption: Simplified workflow for determining soil sorption via OECD 106.

## Conclusion

The environmental fate of **2,4,5-trimethylaniline** is characterized by moderate persistence in soil and rapid degradation in the atmosphere. While its potential for bioaccumulation is low, its moderate mobility in soil suggests a possibility of leaching into groundwater. A significant data gap exists regarding experimentally determined rates of biodegradation, photodegradation in water, and soil sorption. Future research employing standardized OECD protocols is essential to refine the environmental risk assessment of this compound. The provided hypothetical



biodegradation pathway and experimental workflows serve as a framework for such future investigations.

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